molecular formula C9H8ClNO4 B1420720 (4-Methyl-2-nitrophenoxy)acetyl chloride CAS No. 861795-53-1

(4-Methyl-2-nitrophenoxy)acetyl chloride

Cat. No. B1420720
M. Wt: 229.62 g/mol
InChI Key: CJUNFCXRVIQKPF-UHFFFAOYSA-N
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Description

“(4-Methyl-2-nitrophenoxy)acetyl chloride” is a synthetic compound primarily used in the pharmaceutical industry for the synthesis of various drugs. It has a molecular formula of C9H8ClNO4 and a molecular weight of 229.62 g/mol .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-2-nitrophenoxy)acetyl chloride” is represented by the formula C9H8ClNO4 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are not provided in the search results.

Scientific Research Applications

Atmospheric Chemistry of Nitrophenols

Nitrophenols, including derivatives like 4-nitrophenol, have been studied for their occurrence in the atmosphere and their formation through atmospheric processes. These compounds can originate from direct emissions due to combustion, the hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric chemistry of nitrophenols involves gas-phase and condensed-phase reactions, leading to various environmental impacts. This area of research underscores the relevance of studying (4-Methyl-2-nitrophenoxy)acetyl chloride in atmospheric science, particularly in understanding its potential formation and degradation pathways in environmental contexts (Harrison et al., 2005).

Environmental Fate and Effects

The environmental fate and effects of phenolic compounds, including nitrophenols, are crucial in assessing the ecological impact of chemical pollutants. Studies have focused on the adsorption behavior of phenols and their derivatives on various mediums, providing insights into how these compounds interact with natural and synthetic adsorbents. This knowledge is critical for developing treatment and remediation strategies for contaminated water and soil, potentially applicable to compounds like (4-Methyl-2-nitrophenoxy)acetyl chloride (Kumar et al., 2007).

Analytical and Environmental Applications

Research into the degradation of pollutants using advanced oxidation processes (AOPs) highlights the potential applications of (4-Methyl-2-nitrophenoxy)acetyl chloride in environmental remediation. By understanding the degradation pathways, kinetics, and by-products of similar compounds, scientists can develop effective methods to mitigate the impact of such pollutants on the environment. The study on the degradation of acetaminophen, for instance, illustrates the comprehensive approach required to address the environmental presence of complex organic compounds (Qutob et al., 2022).

properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6-2-3-8(15-5-9(10)12)7(4-6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUNFCXRVIQKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-nitrophenoxy)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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